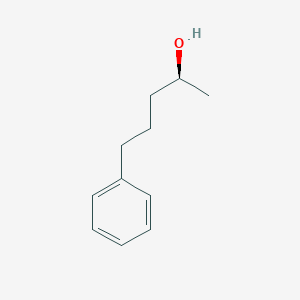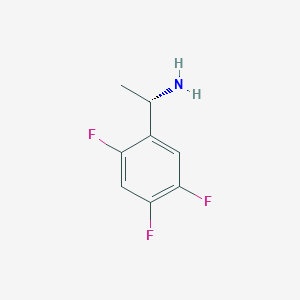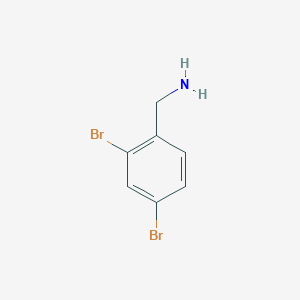
(S)-5-Phenyl-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Phenyl-2-pentanol is a chiral alcohol with a phenyl group attached to the fifth carbon of a pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-5-Phenyl-2-pentanol can be synthesized through several methods. One common approach involves the reduction of (S)-5-Phenyl-2-pentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of (S)-5-Phenyl-2-pentanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Phenyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (S)-5-Phenyl-2-pentanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to (S)-5-Phenyl-2-pentane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (S)-5-Phenyl-2-pentanone.
Reduction: (S)-5-Phenyl-2-pentane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-5-Phenyl-2-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-5-Phenyl-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group may engage in hydrophobic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5-Phenyl-2-pentanol
- 5-Phenyl-1-pentanol
- 5-Phenyl-3-pentanol
Uniqueness
(S)-5-Phenyl-2-pentanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-5-Phenyl-2-pentanol. The position of the phenyl group also distinguishes it from other phenyl-substituted pentanols, leading to unique chemical and physical properties.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(2S)-5-phenylpentan-2-ol |
InChI |
InChI=1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m0/s1 |
Clave InChI |
ZFVFQRLBTBBQSK-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CCCC1=CC=CC=C1)O |
SMILES canónico |
CC(CCCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)

